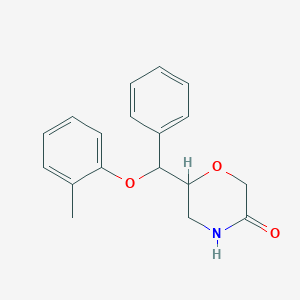

6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds represent the largest and most diverse class of organic molecules. researchgate.netnih.gov Their prevalence is particularly notable in the field of medicinal chemistry, where a significant majority of all biologically active compounds, including a large percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), feature a heterocyclic core. acs.orgnih.gov The presence of heteroatoms in these cyclic systems introduces dipoles, alters bond angles, and provides sites for hydrogen bonding, all of which can profoundly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets such as enzymes and receptors. rdd.edu.iq This makes heterocyclic scaffolds invaluable tools for medicinal chemists in the design and synthesis of novel therapeutic agents with tailored properties. researchgate.net

Overview of the Morpholine (B109124) and Morpholin-3-one (B89469) Ring System as a Privileged Structure

Within the vast landscape of heterocyclic chemistry, the morpholine ring system stands out as a "privileged structure." cambridge.orgresearchgate.net This term is used to describe a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The morpholine moiety, a six-membered ring containing both a secondary amine and an ether linkage, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, including aqueous solubility and metabolic stability. researchgate.net

The morpholin-3-one scaffold is a derivative of morpholine that incorporates a ketone group (as part of a lactam) at the 3-position. This structural modification introduces a planar amide bond, which can act as both a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition. nih.gov The presence of the lactam functionality also provides a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. researchgate.net Derivatives of morpholin-3-one have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.nete3s-conferences.org

Structural Elucidation of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one within the Context of Complex Organic Molecules

The structural elucidation of such a molecule relies on a combination of modern analytical techniques. The primary methods for determining the constitution and stereochemistry of complex organic molecules include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon and hydrogen framework of a molecule. nih.gov Techniques such as COSY, HSQC, and HMBC provide information about the connectivity of atoms, allowing chemists to piece together the molecular structure. researchgate.net For morpholine derivatives, NMR can also provide insights into the conformation of the six-membered ring, which typically adopts a chair-like geometry. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass of the molecule, which can be used to determine its elemental composition. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the different structural components of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. nih.gov For this compound, characteristic IR absorptions would be expected for the N-H bond of the lactam, the C=O (amide) bond, the C-O-C (ether) linkages, and the aromatic C-H and C=C bonds of the phenyl and tolyl groups.

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry. cambridge.orgmdpi.com This technique has been used to confirm the structures of various morpholine and morpholin-3-one derivatives. nih.gov

While specific experimental data for this compound is not widely available in the public domain, its structure can be confidently predicted based on the established principles of organic chemistry and the extensive characterization of related compounds.

Below are interactive tables summarizing key physicochemical and spectroscopic properties that would be anticipated for this compound and related compounds, based on data from analogous structures found in chemical databases. americanelements.comnih.gov

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₈H₁₉NO₃ |

| Molecular Weight | 297.35 g/mol |

| LogP | 2.5 - 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Table 2: Anticipated Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (phenyl and tolyl groups), a singlet for the tolyl methyl group, multiplets for the morpholin-3-one ring protons, a signal for the methine proton at the 6-position, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for aromatic carbons, the tolyl methyl carbon, the carbonyl carbon of the lactam, and the aliphatic carbons of the morpholin-3-one ring and the methine carbon at the 6-position. |

| IR Spectroscopy | Absorption bands corresponding to N-H stretching, C=O (amide) stretching, aromatic C-H stretching, C-O-C (ether) stretching, and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns resulting from the loss of the phenyl, tolyloxy, or other substituents. |

The study of complex molecules like this compound, which are built upon privileged scaffolds, continues to be a vibrant area of research. The synthesis and characterization of such compounds are essential for the discovery of new molecules with potentially valuable applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylphenoxy)-phenylmethyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)22-18(14-8-3-2-4-9-14)16-11-19-17(20)12-21-16/h2-10,16,18H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRJKAIGRRWUMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Phenyl O Tolyloxy Methyl Morpholin 3 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and the study of dynamic processes such as conformational changes. For morpholin-3-one (B89469) derivatives, ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each atom.

In analogs such as 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one, the ¹H NMR spectrum in CDCl₃ reveals distinct signals that can be assigned to the various protons within the molecule. For instance, a singlet corresponding to the carbazole (B46965) NH proton is typically observed around 8.16 ppm. The aromatic protons of the carbazole and tolyl groups appear as a complex multiplet in the range of 6.6-8.25 ppm. The protons of the morpholine (B109124) ring and the adjacent methylene (B1212753) and methine groups resonate at higher fields, typically between 3.8 and 4.6 ppm. The methyl group of the o-tolyl substituent presents a characteristic singlet around 2.3 ppm.

Conformational analysis of the morpholine ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space interactions between protons, providing insights into the preferred chair or boat conformation of the six-membered ring and the relative orientation of its substituents. The coupling constants (J-values) between adjacent protons on the morpholine ring, obtainable from high-resolution ¹H NMR spectra, are also indicative of their dihedral angles and thus the ring's conformation.

Table 1: Representative ¹H NMR Data for a 6-(Substituted)-4-(o-tolyl)morpholin-3-one Analog

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.6 - 8.3 (m) |

| Morpholine Ring Protons | 3.8 - 4.6 (m) |

| Tolyl Methyl Protons | 2.3 (s) |

| NH Proton (if applicable) | ~8.1 (s) |

| (Data is illustrative for analogous structures and may vary for the specific title compound) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For 6-(phenyl(o-tolyloxy)methyl)morpholin-3-one, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition.

In the mass spectrum of related morpholin-3-one derivatives, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) is often observed, confirming the molecular weight. For example, in the mass spectrum of 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one, a sodium adduct ion [M+Na]⁺ is detected at m/z 409.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for morpholine derivatives may involve cleavage of the ether linkage, loss of substituents from the morpholine ring, or ring-opening reactions. The fragmentation of the side chain, including the phenyl and o-tolyloxy groups, would produce characteristic ions. For instance, the loss of the o-tolyloxy group or the phenyl group from the parent molecule would result in significant fragment ions, helping to piece together the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam (amide) group in the morpholin-3-one ring is anticipated in the region of 1650-1680 cm⁻¹. The C-O-C stretching of the ether linkage would likely appear in the 1050-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. The N-H stretching vibration of the amide, if present as a secondary amide, would be observed as a band around 3200-3400 cm⁻¹.

For comparison, the IR spectrum of an analog, 6-(9H-Carbazol-4-yloxymethyl)-4-o-tolyl-morpholin-3-one, shows a characteristic N-H stretch at 3269 cm⁻¹ and a strong carbonyl absorption at 1665 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Amide C=O Stretch | 1650 - 1680 |

| C-O-C Ether Stretch | 1050 - 1250 |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Stretch (if secondary amide) | 3200 - 3400 |

| (Data is predictive based on functional group analysis) |

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

This technique would reveal the conformation of the morpholin-3-one ring, which is typically a chair or a distorted chair conformation in related structures. It would also define the relative orientations of the phenyl and o-tolyloxy substituents.

Furthermore, X-ray crystallography provides invaluable information about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. If the molecule contains a hydrogen bond donor (like an N-H group) and an acceptor (like the carbonyl oxygen), intermolecular hydrogen bonds can be expected to play a significant role in the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound. While specific crystallographic data for the title compound is not available, studies on other morpholine derivatives have detailed such interactions.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

The molecule this compound possesses a chiral center at the 6-position of the morpholine ring, and another at the carbon atom bearing the phenyl and o-tolyloxy groups. Therefore, it can exist as different stereoisomers (enantiomers and diastereomers). If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for its characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric excess (ee) of a sample by comparing its spectrum to that of the pure enantiomer. Additionally, the sign and intensity of the Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the chiral centers, sometimes with the aid of computational predictions. ORD spectroscopy, which measures the rotation of the plane of polarized light as a function of wavelength, provides complementary information.

Computational and Theoretical Investigations of 6 Phenyl O Tolyloxy Methyl Morpholin 3 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one. These calculations provide a detailed understanding of the molecule's geometry, orbital energies, and electron distribution.

DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the location of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight areas prone to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, provide a visual representation of the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis and energy minimization studies are therefore essential to identify the most stable, low-energy conformations.

These studies typically involve systematically rotating the flexible bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, where the valleys correspond to stable conformations. Energy minimization algorithms are then applied to locate the global minimum energy conformation, which is the most likely structure the molecule will adopt in a biological system. Understanding the preferred conformation is crucial for designing molecules that can fit snugly into the binding pocket of a target protein.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While conformational analysis provides a static picture of the most stable structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can reveal how the molecule flexes and changes its conformation in a biological environment, such as in an aqueous solution. These simulations also provide insights into the molecule's interactions with solvent molecules, which can significantly influence its solubility and bioavailability. By analyzing the trajectory, one can identify stable and transient conformations and understand the energetic barriers between them.

Molecular Docking Studies with Relevant Macromolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like this compound might bind to the active site of a protein, such as an enzyme or a receptor.

The process involves placing the ligand (the small molecule) into the binding site of the receptor in various orientations and conformations and then scoring these poses based on their binding affinity. The scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Docking studies can identify key amino acid residues in the receptor that interact with the ligand, providing a structural basis for the molecule's biological activity. This information is critical for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Value |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Tyr123, Phe256, Ser98 |

| Hydrogen Bonds | 1 (with Ser98) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by identifying molecular descriptors that correlate with the observed activity. Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum chemical calculations), and structural features.

For a series of analogues of this compound, a QSAR model could be developed to predict their biological activity. This would involve synthesizing and testing a set of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the model. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the lead optimization process by prioritizing the synthesis of molecules with the highest predicted activity.

Exploration of Biological Activities and Molecular Mechanisms Pre Clinical Focus

In Vitro Screening against Relevant Biological Targets

In vitro screening is the cornerstone of early-stage drug development, offering a controlled environment to dissect the interactions between a compound and its biological targets.

Given its lineage as a Reboxetine analog, a primary focus of enzyme inhibition assays for 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one would be its effect on monoamine oxidase (MAO-A and MAO-B). These enzymes are pivotal in the degradation of neurotransmitters, and their inhibition can significantly modulate neuronal signaling. While direct inhibitory data for this specific compound is not publicly documented, the broader class of morpholine (B109124) derivatives has been investigated for a wide range of enzymatic interactions. The structural nuances of the phenyl and o-tolyloxy groups would be critical determinants of both potency and selectivity of inhibition.

| Target Enzyme | Predicted Activity | Rationale |

| Monoamine Oxidase A (MAO-A) | Potential Inhibitor | Structural similarity to other monoamine reuptake inhibitors which can interact with MAO enzymes. |

| Monoamine Oxidase B (MAO-B) | Potential Inhibitor | As above. |

To ascertain the selectivity profile of this compound, comprehensive receptor binding studies would be essential. Reboxetine is known for its high selectivity for the norepinephrine transporter with low affinity for other neurotransmitter receptors. nih.gov It would be crucial to evaluate the binding affinity of this compound across a panel of receptors, including adrenergic, serotonergic, dopaminergic, and muscarinic receptors, to confirm a similar selective profile. The morpholine scaffold is a common feature in molecules targeting a variety of receptors, making broad screening a necessity to rule out off-target effects. nih.gov

| Receptor Target | Predicted Binding Affinity | Rationale |

| Norepinephrine Transporter (NET) | High | Strong structural similarity to the selective NET inhibitor, Reboxetine. nih.govnih.gov |

| Serotonin Transporter (SERT) | Low | Based on the high selectivity profile of Reboxetine. nih.gov |

| Dopamine Transporter (DAT) | Low | Based on the high selectivity profile of Reboxetine. nih.gov |

| Adrenergic Receptors | Low | Based on the high selectivity profile of Reboxetine. nih.gov |

| Muscarinic Receptors | Low | Based on the high selectivity profile of Reboxetine. nih.gov |

Cell-based assays provide a more physiologically relevant context to understand a compound's mechanism of action. For this compound, a key assay would be a norepinephrine reuptake inhibition assay in cell lines stably expressing the human norepinephrine transporter (hNET). Such an assay would quantify the compound's functional ability to block norepinephrine uptake, providing an IC50 value as a measure of its potency. This functional data is critical to corroborate the findings from receptor binding studies and to confirm its presumed mechanism as a norepinephrine reuptake inhibitor.

Investigation of Structure-Activity Relationships (SAR) for Biological Potency and Selectivity

The development of potent and selective norepinephrine reuptake inhibitors within the morpholine class has been guided by extensive structure-activity relationship (SAR) studies. nih.gov The core morpholine structure serves as a versatile scaffold, and modifications to its substituents can dramatically influence biological activity. nih.gove3s-conferences.org For this compound, the key structural features include the phenyl group, the o-tolyloxy moiety, and the oxo group at the 3-position of the morpholine ring. SAR studies on related morpholine derivatives have demonstrated that the nature and position of substituents on the aromatic rings are critical for both potency at the norepinephrine transporter and selectivity against other monoamine transporters. nih.gov The presence of the ketone group in the morpholin-3-one (B89469) ring, as opposed to the simple morpholine in Reboxetine, represents a significant structural divergence that would be a key focus of SAR investigations.

Identification of Molecular Targets and Pathways

The primary molecular target for this compound is predicted to be the norepinephrine transporter (NET). Inhibition of NET leads to an increase in the extracellular concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This modulation of the noradrenergic system is the principal pathway through which selective norepinephrine reuptake inhibitors exert their pharmacological effects. Further studies would be necessary to explore any potential secondary targets or downstream signaling pathways that might be affected by this compound. The versatility of the morpholine scaffold suggests the possibility of interactions with other molecular targets, a hypothesis that would need to be tested through broad-based screening. nih.gov

Mechanistic Studies of Biological Processes Mediated by the Compound

The biological processes mediated by a selective norepinephrine reuptake inhibitor are extensive, given the widespread role of norepinephrine in the central and peripheral nervous systems. Preclinical mechanistic studies would aim to elucidate how the elevation of synaptic norepinephrine by this compound translates into physiological and behavioral effects. This would involve investigating its impact on neuronal firing rates, neurotransmitter release in specific brain regions, and the subsequent activation of adrenergic receptors. Understanding these fundamental mechanisms is crucial for predicting the compound's potential therapeutic effects and side effect profile.

Cellular Pathway Modulation

Detailed pre-clinical data regarding the specific cellular pathways modulated by this compound are not extensively available in the public domain. However, based on its structural similarity to other morpholine derivatives, it is hypothesized to function as a norepinephrine reuptake inhibitor. This suggests a potential interaction with signaling pathways regulated by norepinephrine.

Norepinephrine is a key neurotransmitter in the central nervous system, and its reuptake is a critical process in regulating synaptic concentrations. Inhibition of the norepinephrine transporter (NET) leads to an increase in the extracellular levels of norepinephrine, which can in turn modulate various downstream cellular signaling cascades. These pathways are integral to mood, attention, and stress responses. Further cellular assays would be required to elucidate the precise impact of this compound on these norepinephrine-dependent pathways.

Protein-Ligand Interactions

Emerging Research Directions and Future Perspectives

Design of Advanced Analogs for Enhanced Biological Profile

The design of advanced analogs of 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one would likely focus on modifying its structure to optimize its biological activity, selectivity, and pharmacokinetic properties. The morpholine (B109124) scaffold is known to be amenable to a variety of chemical modifications. enamine.netnih.gov Structure-activity relationship (SAR) studies would be crucial in guiding the design of these new analogs. e3s-conferences.org

Key areas for modification could include:

Substitution on the phenyl and o-tolyl rings: Introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic rings could significantly influence the compound's electronic and steric properties, potentially leading to enhanced binding affinity for a biological target.

Modification of the morpholin-3-one (B89469) core: Alterations to the morpholin-3-one ring, such as substitution at the N-4 position or stereoselective synthesis of different isomers, could impact the molecule's conformation and interaction with target proteins. nih.gov

Isosteric replacement: Replacing the ether linkage could lead to analogs with altered metabolic stability and pharmacokinetic profiles.

| Potential Analog | Modification Strategy | Intended Improvement |

| 6-((4-Fluorophenyl)(o-tolyloxy)methyl)morpholin-3-one | Introduction of a fluorine atom on the phenyl ring | Enhanced binding affinity and metabolic stability |

| 6-(Phenyl(o-tolyloxy)methyl)-4-methylmorpholin-3-one | Alkylation of the morpholine nitrogen | Altered solubility and cell permeability |

| 6-(Phenyl(o-tolyloxy)acetyl)morpholin-3-one | Replacement of the ether linkage with a carbonyl group | Modified chemical reactivity and hydrogen bonding capacity |

Application as a Chemical Probe for Biological System Interrogation

Chemical probes are essential tools for elucidating the roles of specific proteins in biological processes. unc.edunih.gov An analog of this compound could be developed into a chemical probe by incorporating a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. unc.edu Such a probe could be used to:

Identify and validate biological targets: By observing which proteins the probe interacts with, researchers could identify its mechanism of action.

Visualize the subcellular localization of its target: Fluorescently tagged probes can be used in cellular imaging studies to determine where the target protein is located within the cell. nih.gov

Facilitate the development of new assays: A tagged probe could be used to develop high-throughput screening assays to find other molecules that bind to the same target. unc.edu

The development of such probes would require a careful design to ensure that the addition of the tag does not significantly alter the compound's binding affinity for its target. researchgate.net

Development of Prodrugs or Targeted Delivery Systems

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This approach can be used to improve a drug's solubility, permeability, and pharmacokinetic profile. Morpholine derivatives have been successfully developed as prodrugs. researchgate.netnih.gov For this compound, a prodrug strategy could involve modifying the morpholin-3-one ring to enhance its water solubility or to facilitate its transport across the blood-brain barrier. nih.gov

Targeted delivery systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing side effects. This could be achieved by conjugating the compound to a molecule that specifically binds to a receptor that is overexpressed on cancer cells, for example.

Exploration of Novel Synthetic Pathways and Sustainable Chemical Synthesis

The development of efficient and sustainable synthetic routes is a key aspect of modern drug discovery. nih.govchemrxiv.org For this compound, future research could focus on:

Developing more efficient synthetic methods: This could involve exploring new catalysts or reaction conditions to improve the yield and reduce the number of synthetic steps. ijcce.ac.irresearchgate.net

Green chemistry approaches: Utilizing environmentally friendly solvents, reducing waste, and using renewable starting materials are important considerations for sustainable synthesis. nih.govchemrxiv.org One-pot synthesis strategies are also a highly economical tool in organic synthesis. e3s-conferences.org

Asymmetric synthesis: The development of stereoselective synthetic methods would allow for the preparation of single enantiomers of the compound, which is often crucial for its biological activity and safety.

| Synthetic Approach | Description | Potential Advantage |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts to produce a single enantiomer of the compound. | Improved biological activity and reduced side effects. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and reproducibility. |

| Biocatalysis | Use of enzymes to catalyze specific steps in the synthesis. | High selectivity and mild reaction conditions. |

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. nuvisan.commdpi.com A library of analogs of this compound could be synthesized using combinatorial chemistry techniques and then screened to identify compounds with the desired activity. stanford.eduku.edu

This approach would involve:

Library design: Designing a library of compounds with diverse chemical structures based on the this compound scaffold.

Automated synthesis: Using automated synthesis platforms to rapidly produce the library of compounds.

High-throughput screening: Screening the library against a panel of biological targets to identify active compounds.

Advanced Analytical Methodologies for Detection and Quantification

The development of sensitive and reliable analytical methods is essential for the detection and quantification of this compound and its metabolites in biological samples. researchgate.netdoaj.orgastm.org This is crucial for pharmacokinetic and metabolism studies.

Advanced analytical techniques that could be employed include:

Liquid chromatography-mass spectrometry (LC-MS): This is a highly sensitive and specific technique that is widely used for the quantification of drugs and their metabolites in biological fluids.

Gas chromatography-mass spectrometry (GC-MS): This technique can also be used for the analysis of morpholine derivatives, often after derivatization to increase their volatility. doaj.org

High-performance liquid chromatography (HPLC): HPLC with UV or fluorescence detection is another common technique for the analysis of these types of compounds. researchgate.net

| Analytical Technique | Application | Key Features |

| LC-MS/MS | Quantification in plasma for pharmacokinetic studies | High sensitivity and specificity |

| GC-MS | Analysis of volatile metabolites in urine | Requires derivatization for non-volatile compounds |

| HPLC-UV | Routine quality control of the synthesized compound | Robust and widely available |

Q & A

Q. What synthetic strategies are recommended for preparing 6-(Phenyl(o-tolyloxy)methyl)morpholin-3-one, and how can reaction yields be optimized?

The synthesis of morpholinone derivatives typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, Scheme 3 in outlines methods for introducing substituents on the morpholin-2-one core via alkylation (e.g., BrCH2COOEt with DIPEA in CH3CN) or reductive amination (using aldehydes/ketones with NaBH3CN). To optimize yields:

- Use anhydrous solvents and controlled temperatures (e.g., reflux in toluene for cyclization steps) .

- Monitor intermediates via TLC or HPLC to isolate high-purity precursors.

- Employ protecting groups (e.g., tert-butyl esters) to prevent side reactions during acidic/basic conditions .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve bond lengths, angles, and stereochemistry . For non-crystalline samples:

- Combine NMR (¹H/¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to verify molecular formula and connectivity .

- Analyze NOE correlations in NMR to confirm spatial arrangements of phenyl and o-tolyloxy groups .

Advanced Research Questions

Q. How should researchers address discrepancies between spectroscopic data and computational modeling for this compound?

Contradictions between experimental (e.g., NMR chemical shifts) and computational (DFT-predicted) data may arise from solvent effects, conformational flexibility, or crystal packing. Methodological steps:

- Re-optimize computational models using solvent correction fields (e.g., PCM for DMSO or CDCl3).

- Perform variable-temperature NMR to assess dynamic equilibria (e.g., hindered rotation of the o-tolyloxy group) .

- Cross-validate with solid-state IR or Raman spectroscopy to detect crystal lattice influences .

Q. What mechanistic insights are critical for understanding the formation of the morpholin-3-one ring in this compound?

The morpholinone ring likely forms via cyclization of a β-amino alcohol intermediate. Key steps include:

- Nucleophilic attack : A secondary amine reacting with a carbonyl group (e.g., ketone or ester) under basic conditions.

- Acid catalysis : Use of pTsOH in toluene (as in ) to facilitate dehydration and ring closure .

- Stereochemical control : Chiral centers may arise from asymmetric induction using enantiopure starting materials (e.g., (R)- or (S)-configured precursors, as seen in ) .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Stability studies should follow pharmacopeial guidelines (e.g., ICH Q1A):

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions.

- Monitor degradation products via UPLC-MS and assign structures using fragmentation patterns .

- Assess photostability in UV/visible light using quartz cells and quantify degradation kinetics .

Q. What in vitro assays are suitable for probing the biological activity of this morpholinone derivative?

While direct pharmacological data are limited, related morpholinone compounds (e.g., aprepitant derivatives in ) suggest targeting enzymes or receptors. Recommended assays:

- Kinase inhibition : Screen against a panel of kinases (e.g., PI3Kα) using fluorescence polarization assays .

- CYP450 interactions : Evaluate metabolic stability via human liver microsome incubations with NADPH cofactor .

- Cellular uptake : Use Caco-2 monolayers to assess permeability and efflux ratios for CNS or oral bioavailability predictions .

Methodological Challenges and Solutions

Q. How can solubility limitations of this compound be overcome in biological assays?

- Co-solvent systems : Use DMSO/PEG 400 mixtures (<1% final concentration) to enhance aqueous solubility without cytotoxicity .

- Nanoformulation : Prepare liposomal or cyclodextrin complexes to improve dispersion in PBS or cell culture media .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to increase hydrophilicity .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

- HPLC-DAD/ELSD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar and non-polar impurities .

- LC-QTOF-MS : Identify low-abundance impurities (<0.1%) via accurate mass and isotopic patterns .

- NMR spiking : Add authentic standards of suspected byproducts (e.g., unreacted o-tolyloxy precursors) to confirm identities .

Data Interpretation and Validation

Q. How should researchers resolve conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

- Dynamic vs. static disorder : Use SHELXL’s PART instruction to model disordered regions in the crystal structure .

- DFT-assisted NMR : Compare experimental ¹³C shifts with DFT-calculated values for dominant conformers .

- Molecular dynamics (MD) : Simulate solvent-solute interactions to identify energetically favorable conformations .

Q. What statistical approaches are appropriate for analyzing dose-response data in preliminary toxicity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate IC50/EC50 values .

- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons .

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., transcriptomics) to identify toxicity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.